- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,
Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)

97614-44-3 structure
Nome del prodotto:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Numero CAS:97614-44-3
MF:C19H16BrFO5
MW:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
- D
- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
- YYVZPZJEMLBIGM-TWMKSMIVSA-N
- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
- DTXSID80458186
- 97614-44-3
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL1357298
- BS-33426
- AKOS022178768
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
- MFCD15144963
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
- CS-0130700
- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
- H11804
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
-
- MDL: MFCD15144963
- Inchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
- Chiave InChI: YYVZPZJEMLBIGM-TWMKSMIVSA-N
- Sorrisi: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 422.01700
- Massa monoisotopica: 422.01651g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 490
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 61.8Ų
Proprietà sperimentali
- Densità: 1.51
- Punto di fusione: 73 ºC
- Punto di ebollizione: 492.3±45.0 °C at 760 mmHg
- Punto di infiammabilità: 251.5±28.7 °C
- PSA: 61.83000
- LogP: 3.52690
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C(BD211063)
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL2162-1g |
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
97614-44-3 | 1g |
£366.00 | 2025-02-21 | ||
TRC | D235495-1g |
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 1g |
$ 230.00 | 2022-06-05 | ||
Chemenu | CM161843-250mg |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM161843-5g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 5g |
$844 | 2021-08-05 | |
Chemenu | CM161843-1g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 1g |
$52 | 2024-07-18 | |
abcr | AB543684-5 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 5g |
€767.30 | 2023-06-14 | ||
1PlusChem | 1P00IKFK-5g |
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |
97614-44-3 | 98% | 5g |
$117.00 | 2025-03-01 | |
Aaron | AR00IKNW-1g |
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |
97614-44-3 | 98% | 1g |
$24.00 | 2025-02-28 | |
Aaron | AR00IKNW-25g |
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |
97614-44-3 | 98% | 25g |
$266.00 | 2025-02-28 | |
1PlusChem | 1P00IKFK-100mg |
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |
97614-44-3 | 98% | 100mg |
$7.00 | 2024-04-19 |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
Riferimento
- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamersOrganic & Biomolecular Chemistry, 2019, 17(35), 8083-8087,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
Riferimento
- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Riferimento
- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosidesBioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Riferimento
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt
Riferimento
- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromideTetrahedron Letters, 2016, 57(3), 268-271,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Impact of Sugar Pucker on Base Pair and Mispair StabilityBiochemistry, 2009, 48(50), 11994-12004,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt
Riferimento
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
Riferimento
- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosidesProceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Method for preparing clofarabine with high yield, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Riferimento
- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane
Riferimento
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosidesJournal of Organic Chemistry, 1988, 53(1), 85-8,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C
Riferimento
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-MethylguanineJournal of the American Chemical Society, 2008, 130(35), 11570-11571,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C
Riferimento
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Riferimento
- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Letteratura correlata
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) Prodotti correlati
- 1975936-64-1((3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone)
- 1038294-14-2(ethyl 3-amino-2-{4-(dimethylamino)phenylmethyl}propanoate)
- 497064-18-3(N-(1,3-benzothiazol-2-yl)-2-({1-(3-fluorophenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)
- 2229274-32-0(1-(6-methoxypyridin-2-yl)cyclopropan-1-ol)
- 637338-78-4(3-chloro-1H-Pyrazolo[3,4-d]pyrimidin-4-amine)
- 1805619-24-2(Ethyl 2-(difluoromethyl)-4-methoxy-5-nitropyridine-3-acetate)
- 820986-53-6(Lauroside D)
- 885461-42-7(5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-ylmethanamine)
- 2227846-71-9(rac-(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropylmethanamine)
- 2097068-67-0(2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine actate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Purezza:99%
Quantità:25g
Prezzo ($):284.0